
4-(4-tert-butylbenzenesulfonyl)-N-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-tert-butylbenzenesulfonyl)-N-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as TBBFA and has been synthesized using various methods.
Scientific Research Applications
Synthesis and Characterization
Research has explored the synthesis and properties of polyamides and related polymers incorporating components similar to 4-(4-tert-butylbenzenesulfonyl)-N-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine. For instance, studies on ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol have shown these materials possess useful levels of thermal stability, with high glass transition temperatures and significant solubility in various polar solvents, leading to potential applications in advanced materials (Hsiao, Yang, & Chen, 2000). Similarly, aromatic polyamides based on a bis(ether‐carboxylic acid) or a dietheramine derived from tert‐butylhydroquinone have demonstrated significant thermal stability and solubility in organic solvents, indicating their potential for use in high-performance materials (Yang, Hsiao, & Yang, 1999).
Antimicrobial and Antitumor Activities
Some derivatives of this compound have been investigated for their biological activities. For example, triazole derivatives have been synthesized and evaluated for their antimicrobial activities, with some compounds exhibiting good or moderate activities against test microorganisms, hinting at their potential for pharmaceutical applications (Bektaş et al., 2007). Another study on the synthesis, crystal structure, and antitumor activity of related compounds has shown promising antitumor activity against specific cell lines, suggesting their utility in cancer research (Ye et al., 2015).
Catalytic Applications and Material Properties
Research into palladium(II) complexes of 1,2,4-triazole-based N-heterocyclic carbenes, which are structurally related to the compound of interest, has revealed their potential in catalyzing cross-coupling reactions. This indicates a broad utility in synthetic chemistry for the development of complex organic molecules (Turek et al., 2014). Additionally, studies on the photochemical and photophysical properties of poly(propylene amine) dendrimers functionalized with units similar to the compound have provided insights into their potential as novel materials with unique light-emitting properties (Vicinelli et al., 2004).
properties
IUPAC Name |
5-(4-tert-butylphenyl)sulfonyl-N-(4-fluorophenyl)triazolidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O2S/c1-18(2,3)12-4-10-15(11-5-12)26(24,25)17-16(21-23-22-17)20-14-8-6-13(19)7-9-14/h4-11,16-17,20-23H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYHZLFXTYYTHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2C(NNN2)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3,5-dimethoxybenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2841672.png)

![2-(3-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride](/img/structure/B2841675.png)
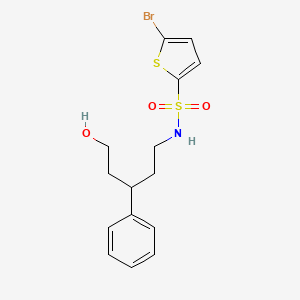
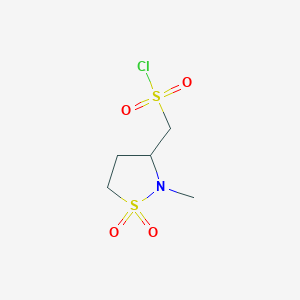
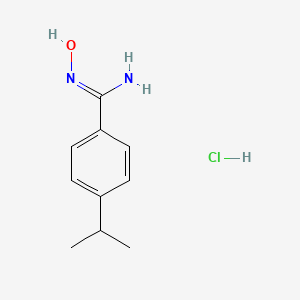
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2841681.png)

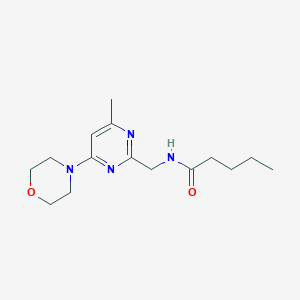
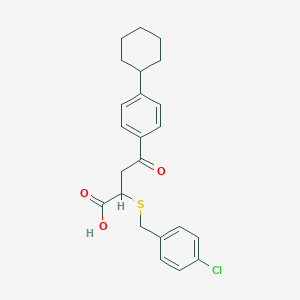
![1,6,7-Trimethyl-8-(methylpropyl)-3-(2-piperidylethyl)-1,3,5-trihydro-4-imidazo lino[1,2-h]purine-2,4-dione](/img/structure/B2841686.png)